6-Chloro-2,7-naphthyridin-1(2H)-one
Overview
Description
6-Chloro-2,7-naphthyridin-1(2H)-one is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, synthesis, and biological applications, supported by relevant data tables and research findings.
This compound has the molecular formula and is classified as a naphthyridine derivative. Its structure consists of a chlorinated naphthyridine ring system, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of naphthyridine compounds, including this compound, exhibit significant antitumor properties. A study highlighted that naphthyridine derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds related to this structure have shown activity against various cancer cell lines, including breast and melanoma cancers .
Table 1: Antitumor Activity of Naphthyridine Derivatives
Compound Name | Cell Line Tested | IC50 (μM) | Reference |
---|---|---|---|
This compound | SKBr3 (Breast) | 50 | Montoir et al., 2024 |
Novobiocin Analog | Various | <10 | Montoir et al., 2024 |
1,6-Naphthyridin-2(1H)-one | Melanoma | 20 | MDPI Publications |
Antimicrobial Activity
In addition to its antitumor potential, this compound has been evaluated for antimicrobial properties. Studies suggest that naphthyridine derivatives can inhibit bacterial growth and are being explored as potential antimicrobial agents against resistant strains .
Table 2: Antimicrobial Activity of Naphthyridine Derivatives
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms. For example, studies have shown that naphthyridine compounds can act as ATP-competitive inhibitors of kinases such as mTOR and Hsp90 .
Case Studies
Several case studies have provided insights into the effectiveness of naphthyridine derivatives:
- Antitumor Evaluation : In a study focused on the development of Hsp90 inhibitors, various naphthyridine derivatives were synthesized and tested for their efficacy against cancer cell lines. The results indicated that modifications at specific positions on the naphthyridine ring significantly influenced their inhibitory activity against Hsp90 .
- Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of several naphthyridine derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that certain substitutions on the naphthyridine core enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .
Properties
IUPAC Name |
6-chloro-2H-2,7-naphthyridin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJYDCYFBWNNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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